2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H8ClN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to disrupt cell wall synthesis or protein function .
Comparison with Similar Compounds
2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound is a glutaminase inhibitor with potential anticancer properties.
2-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride:
Uniqueness: 2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its potential antimicrobial and therapeutic applications also distinguish it from other thiadiazole derivatives .
Properties
Molecular Formula |
C4H8ClN3S |
---|---|
Molecular Weight |
165.65 g/mol |
IUPAC Name |
2-(thiadiazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H7N3S.ClH/c5-2-1-4-3-8-7-6-4;/h3H,1-2,5H2;1H |
InChI Key |
AMVHLSFZDMRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CCN.Cl |
Origin of Product |
United States |
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